molecular formula C17H20N2O3S B2664385 Methyl 2-(4-(dimethylamino)benzamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 896616-02-7

Methyl 2-(4-(dimethylamino)benzamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2664385
CAS No.: 896616-02-7
M. Wt: 332.42
InChI Key: YFCLWLFFMMTMAC-UHFFFAOYSA-N
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Description

Methyl 2-(4-(dimethylamino)benzamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, a benzamido group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(dimethylamino)benzamido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzoic acid with thionyl chloride to form 4-(dimethylamino)benzoyl chloride.

    Coupling with Thiophene Derivative: The benzoyl chloride intermediate is then reacted with a thiophene derivative, such as 4,5-dimethylthiophene-3-carboxylic acid, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(dimethylamino)benzamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced amide or ester groups.

    Substitution: Substituted derivatives at the dimethylamino group or thiophene ring.

Scientific Research Applications

Methyl 2-(4-(dimethylamino)benzamido)-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(dimethylamino)benzamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-(dimethylamino)benzamido)-4-methylthiophene-3-carboxylate
  • Methyl 2-(4-(dimethylamino)benzamido)-5-methylthiophene-3-carboxylate
  • Ethyl 2-(4-(dimethylamino)benzamido)-4,5-dimethylthiophene-3-carboxylate

Uniqueness

Methyl 2-(4-(dimethylamino)benzamido)-4,5-dimethylthiophene-3-carboxylate is unique due to the specific positioning of the dimethylamino and benzamido groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 2-[[4-(dimethylamino)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-10-11(2)23-16(14(10)17(21)22-5)18-15(20)12-6-8-13(9-7-12)19(3)4/h6-9H,1-5H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCLWLFFMMTMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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